1-propyl-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-propyl-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound with the molecular formula C6H9N3O . It is used in the field of protein engineering for the site-specific modification of peptides and proteins .
Synthesis Analysis
The synthesis of this compound involves a one-step process. The N-terminal specific labeling of bioactive peptides and proteins with the 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives proceeds under mild reaction conditions . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to a propyl group and a carbaldehyde group .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its use in protein modification. A functional molecule modified with a primary amine moiety can be directly converted to a TA4C derivative through a Dimroth rearrangement reaction with 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 139.16 . It is a liquid at room temperature .
Scientific Research Applications
Antibacterial Activity
- Green Synthesis and Antibacterial Evaluation : A study synthesized a new series of compounds, including 1-aryl-1H-[1,2,3]triazole-4-yl derivatives, and evaluated their antibacterial activity against gram-positive and gram-negative bacterial strains. Some synthesized compounds exhibited significant activity (Goud et al., 2016).
Chemical Synthesis and Molecular Analysis
- 1,3-dipolar Cycloaddition Studies : Research involving the reaction of trimethylsilyl azide with various propynals, including 1H-1,2,3-triazole-5-carbaldehydes, has been conducted. The study explored the effect of temperature and polarity on the ability of these compounds to undergo dimerization, using IR and NMR spectroscopy for analysis (Demina et al., 2004).
Molecular Rearrangements and Synthesis Applications
- Molecular Rearrangements of Triazoles : A study focused on the interconvertibility of structural isomers of 1-substituted-4-iminomethyl-1,2,3-triazoles, revealing insights into equilibrium positions based on electronic properties and potential applications in synthesis (L'abbé et al., 1990).
Antimicrobial and Antioxidant Properties
- Synthesis of Pyrazole Derivatives : A study synthesized new 1,2,3-triazolyl pyrazole derivatives and screened them for their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Biomedical Applications
- Fluorescence Probe for Homocysteine Detection : A new fluorescence probe was developed, showing high selectivity and sensitivity towards homocysteine, a biomarker in various physiological conditions. The probe's potential for use in biological systems was highlighted, demonstrating the versatility of triazole derivatives in biomedical research (Chu et al., 2019).
Mechanism of Action
Target of Action
1,2,3-triazole derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptors, or disruption of cellular processes .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .
Safety and Hazards
The safety information for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde includes several hazard statements: H227, H315, H319, H335. Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Future Directions
The future directions for 1-propyl-1H-1,2,3-triazole-4-carbaldehyde are likely to involve further exploration of its use in protein modification. Site-specific modification of peptides and proteins is required for the development of pharmaceutical conjugates, bioimaging and medical diagnostics reagents, and protein-based materials .
Biochemical Analysis
Biochemical Properties
1-propyl-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form hydrophobic interactions with the side chains of amino acids such as threonine and histidine . These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways. The compound’s aldehyde group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, which can lead to enzyme inhibition or activation.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific proteins can lead to changes in the phosphorylation status of signaling molecules, thereby altering signal transduction pathways. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound’s aldehyde group can react with nucleophilic residues such as lysine or cysteine in proteins, forming Schiff bases or thiohemiacetals. These covalent modifications can alter the structure and function of the target proteins, thereby affecting various biochemical pathways. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal storage conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized by enzymes such as aldehyde dehydrogenase, which converts it to the corresponding carboxylic acid. This metabolic conversion can affect the compound’s biochemical activity and its interactions with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
1-propyltriazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-3-9-4-6(5-10)7-8-9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYPXKJNPYRZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1495240-18-0 | |
Record name | 1-propyl-1H-1,2,3-triazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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